molecular formula C7H9BrN2O2 B1369014 methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate CAS No. 1005566-07-3

methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Cat. No. B1369014
M. Wt: 233.06 g/mol
InChI Key: OQTCOFRTCLKRKC-UHFFFAOYSA-N
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Patent
US08785632B2

Procedure details

Sodium hydride (0.12 g, 4.9 mmol) was added to a solution of 4-bromo-4H-pyrazole (0.60 g, 4.1 mmol) in DMF (10 mL). After stirring for 10 minutes, a solution of 2-chloro-propionic acid methyl ester in DMF (4 mL) was added. After stirring for 4 hours, the reaction was partitioned between ethyl acetate and water. The phases were separated and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over MgSO4 and concentrated by rotary evaporation. The residue was purified by silica gel chromatography using gradient elution of ethyl acetate and hexanes to afford 2-(4-bromo-pyrazol-1-yl)-propionic acid methyl ester (733 mg, 77%).
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
4-bromo-4H-pyrazole
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][CH:4]1[CH:8]=[N:7][N:6]=[CH:5]1.[CH3:9][O:10][C:11](=[O:15])[CH:12](Cl)[CH3:13]>CN(C=O)C>[CH3:9][O:10][C:11](=[O:15])[CH:12]([N:6]1[CH:5]=[C:4]([Br:3])[CH:8]=[N:7]1)[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
0.12 g
Type
reactant
Smiles
[H-].[Na+]
Name
4-bromo-4H-pyrazole
Quantity
0.6 g
Type
reactant
Smiles
BrC1C=NN=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C)Cl)=O
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the reaction was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
elution of ethyl acetate and hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C(C)N1N=CC(=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 733 mg
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.